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Compound of Interest

Compound Name:
tert-Butyl 2-azaspiro[3.4]oct-6-

ene-2-carboxylate

CAS No.: 1638768-92-9

Cat. No.: B1529232

Get Quote

In contemporary medicinal chemistry, there is a pronounced shift away from "flatland"—the

over-reliance on two-dimensional aromatic rings—towards sp³-rich, three-dimensional

scaffolds.[1] Azaspirocycles are at the forefront of this movement. Their rigid, well-defined

conformational arrangement can lead to enhanced binding affinity and selectivity for biological

targets by minimizing the entropic penalty upon binding. Furthermore, the incorporation of such

scaffolds often improves key drug-like properties, including solubility and metabolic stability,

while moderating lipophilicity.[2]

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is a prime example of this class of

reagents. It combines the rigid azaspiro[3.4]octane core with two orthogonal functional handles:

a Boc-protected amine for facile deprotection and subsequent derivatization, and a

cyclopentene ring for a wide array of chemical transformations. This makes it a highly versatile

intermediate for the synthesis of compound libraries and the optimization of lead candidates,

particularly in the development of novel therapeutics for central nervous system (CNS)

disorders.[3]

Physicochemical Properties
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The fundamental properties of the title compound are summarized below, providing a baseline

for its use in synthetic applications.

Property Value Reference(s)

CAS Number 1638768-92-9 [4]

Molecular Formula C₁₂H₁₉NO₂ [4]

Molecular Weight 209.28 g/mol [4]

Appearance Solid (typical) N/A

SMILES

CC(C)

(C)OC(=O)N1CC2(C1)CC=CC

2

[4]

Storage
Inert atmosphere, Room

Temperature
[4]

Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for tert-butyl 2-azaspiro[3.4]oct-6-ene-2-
carboxylate is not extensively documented in the literature, a robust and logical synthetic route

can be designed based on established methods for constructing the core 2-azaspiro[3.4]octane

scaffold.[4][5][6] The following sections detail a proposed retrosynthetic analysis and a forward

synthetic protocol grounded in analogous, well-established chemical transformations.

Retrosynthetic Analysis
A logical approach to constructing the azaspiro[3.4]octene framework involves the annulation of

the azetidine ring onto a pre-existing cyclopentene derivative. The key disconnection is the

intramolecular cyclization to form the four-membered azetidine ring, a common strategy in

heterocyclic chemistry. This retrosynthetic pathway leverages readily available starting

materials and conventional transformations.
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Caption: Retrosynthetic analysis for the target spirocycle.

Proposed Synthetic Protocol
This protocol is a self-validating system; successful progression through each step confirms the

viability of the chosen route.

Step 1: Boc Protection of 1-(Aminomethyl)cyclopent-3-en-1-ol

Rationale: The primary amine must be protected to prevent side reactions during the

subsequent mesylation step. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due
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to its high efficiency and the stability of the resulting carbamate, which can be easily

removed under acidic conditions when desired. Triethylamine (TEA) is used as a mild base

to scavenge the acidic byproduct.

Procedure:

Dissolve 1-(aminomethyl)cyclopent-3-en-1-ol (1.0 eq) in dichloromethane (DCM, approx.

0.2 M).

Cool the solution to 0 °C in an ice bath.

Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of Boc₂O (1.1

eq) in DCM.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor reaction completion by TLC or LC-MS.

Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated

NaHCO₃ (aq), and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the Boc-protected amino alcohol, which can often be used without further

purification.

Step 2: Mesylation of the Primary Alcohol

Rationale: To facilitate the key intramolecular cyclization, the primary hydroxyl group must be

converted into a good leaving group. Mesyl chloride (MsCl) reacts readily with the alcohol in

the presence of a base to form a mesylate, an excellent substrate for Sₙ2 reactions.

Procedure:

Dissolve the Boc-protected amino alcohol from Step 1 (1.0 eq) in anhydrous DCM

(approx. 0.2 M) under an inert atmosphere (N₂ or Ar).

Cool the solution to 0 °C.
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Add triethylamine (1.5 eq) followed by the slow, dropwise addition of methanesulfonyl

chloride (1.2 eq).

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or LC-MS.

Upon completion, quench the reaction with cold water and separate the layers.

Wash the organic layer with saturated NaHCO₃ (aq) and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low

temperature to avoid decomposition. The crude mesylate is typically used immediately in

the next step.

Step 3: Intramolecular Cyclization to Form the Azaspirocycle

Rationale: This is the key ring-forming step. A strong, non-nucleophilic base is required to

deprotonate the Boc-protected amine, generating an amide anion that acts as the

nucleophile. This nucleophile then displaces the mesylate leaving group via an

intramolecular Sₙ2 reaction to form the strained four-membered azetidine ring. Sodium

hydride (NaH) is a suitable base for this transformation.

Procedure:

Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in

anhydrous tetrahydrofuran (THF, approx. 0.1 M) under an inert atmosphere.

Cool the suspension to 0 °C.

Add a solution of the crude mesylate from Step 2 (1.0 eq) in anhydrous THF dropwise over

30 minutes.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-18 hours.

Monitor the formation of the product by LC-MS.

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at

0 °C.
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Extract the mixture with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate.

Purification and Characterization
Purification: The crude product from Step 3 should be purified by flash column

chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Characterization: The structure and purity of the final product, tert-butyl 2-azaspiro[3.4]oct-
6-ene-2-carboxylate, should be confirmed by:

¹H NMR: Expect characteristic signals for the tert-butyl group (~1.4-1.5 ppm, singlet, 9H),

the alkene protons in the cyclopentene ring (~5.7-5.8 ppm, multiplet, 2H), and distinct

signals for the methylene protons of both rings.

¹³C NMR: Expect signals for the carbonyl of the Boc group (~155 ppm), the quaternary

spiro-carbon, the alkene carbons (~128-130 ppm), and the tert-butyl group carbons.

LC-MS: A single peak in the chromatogram with the correct mass-to-charge ratio for the

protonated molecule [M+H]⁺.

Applications in Drug Discovery Workflows
The title compound is not an end product but a versatile starting point for library synthesis. Its

two orthogonal functional groups allow for systematic exploration of the surrounding chemical

space.
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Library Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1529232?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529232?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

